1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one
Overview
Description
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a chemical compound with the molecular formula C9H14N4O and a molecular weight of 194.24 g/mol . This compound is characterized by the presence of a pyrazole ring and a pyrrolidinone ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves the reaction of 4-amino-1H-pyrazole with an appropriate pyrrolidinone derivative under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can be compared with similar compounds such as:
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one: This compound has a similar structure but contains an imidazolidinone ring instead of a pyrrolidinone ring.
Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents or additional functional groups.
The uniqueness of this compound lies in its specific combination of the pyrazole and pyrrolidinone rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJOSQPXSTCHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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